Butanedioic acid, 2,3-bis(1-methylethyl)-, bis(2-methylpropyl) ester

Boiling point Volatility Vapor pressure

Butanedioic acid, 2,3-bis(1-methylethyl)-, bis(2-methylpropyl) ester (CAS 303067‑90‑5), systematically named bis(2-methylpropyl) 2,3-di(propan-2-yl)butanedioate, is a C18 branched dialkyl succinate diester (molecular formula C₁₈H₃₄O₄, MW 314.46 g·mol⁻¹). The molecule features isopropyl substituents at the succinate 2- and 3-positions together with isobutyl ester termini.

Molecular Formula C18H34O4
Molecular Weight 314.5 g/mol
CAS No. 303067-90-5
Cat. No. B12584343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanedioic acid, 2,3-bis(1-methylethyl)-, bis(2-methylpropyl) ester
CAS303067-90-5
Molecular FormulaC18H34O4
Molecular Weight314.5 g/mol
Structural Identifiers
SMILESCC(C)COC(=O)C(C(C)C)C(C(C)C)C(=O)OCC(C)C
InChIInChI=1S/C18H34O4/c1-11(2)9-21-17(19)15(13(5)6)16(14(7)8)18(20)22-10-12(3)4/h11-16H,9-10H2,1-8H3
InChIKeyWNVMVIYFKFGESM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butanedioic acid, 2,3-bis(1-methylethyl)-, bis(2-methylpropyl) ester (CAS 303067‑90‑5): Baseline Identity and Physicochemical Profile for Scientific Procurement


Butanedioic acid, 2,3-bis(1-methylethyl)-, bis(2-methylpropyl) ester (CAS 303067‑90‑5), systematically named bis(2-methylpropyl) 2,3-di(propan-2-yl)butanedioate, is a C18 branched dialkyl succinate diester (molecular formula C₁₈H₃₄O₄, MW 314.46 g·mol⁻¹) . The molecule features isopropyl substituents at the succinate 2- and 3-positions together with isobutyl ester termini. It belongs to the class of 2,3-dialkyl-substituted succinate esters that have gained industrial relevance as stereoregulating internal electron donors in heterogeneous Ziegler–Natta catalysts for olefin polymerization [1]. The compound is available from specialty chemical suppliers at research-grade purity (≥98%) in milligram-to-gram quantities .

Why Generic Substitution Fails for Butanedioic acid, 2,3-bis(1-methylethyl)-, bis(2-methylpropyl) ester: Physicochemical and Performance Distinctions from Unsubstituted Succinate Diesters


Unsubstituted dialkyl succinates such as diisobutyl succinate (CAS 925‑06‑4) have been evaluated as internal donors in olefin-polymerization catalysts but deliver poor activity/stereospecificity balance, comparable to catalysts with no internal donor at all [1]. The introduction of isopropyl substituents at the 2- and 3-positions of the succinate backbone transforms the electron-donor properties: 2,3-dialkyl-substituted succinates produce catalyst systems with markedly higher polymerization activity and isotactic index [2]. Furthermore, the higher molecular weight and 2,3-disubstitution substantially increase boiling point and reduce vapor pressure relative to diisobutyl succinate (boiling point ~252.6 °C), making the compound less volatile and better suited for high-temperature processing [3]. A generic, unsubstituted dialkyl succinate cannot replicate this combination of stereoregulating capability and thermal stability.

Product-Specific Quantitative Evidence Guide: Butanedioic acid, 2,3-bis(1-methylethyl)-, bis(2-methylpropyl) ester (CAS 303067‑90‑5) vs. Closest Analogs


Boiling Point Elevation and Volatility Reduction vs. Diisobutyl Succinate (CAS 925‑06‑4)

The target compound boils at approximately 297.3 °C at 760 mmHg , whereas the unsubstituted analog diisobutyl succinate (CAS 925‑06‑4) boils at 252.6 °C under identical pressure [1]. The boiling point elevation of roughly 45 °C is attributable to the additional 2,3-isopropyl substituents, which increase molecular weight from 230.30 to 314.46 g·mol⁻¹ and enhance intermolecular dispersion forces. This difference implies significantly lower vapor pressure at a given processing temperature, which matters for applications where evaporative loss must be minimized.

Boiling point Volatility Vapor pressure Thermal processing

Elevated Hydrophobicity (LogP) vs. Diisobutyl Succinate as Indicator of Partitioning and Solubility Behavior

The computed LogP of the target compound is 3.93 , compared with reported LogP values of 2.87–3.10 for diisobutyl succinate (CAS 925‑06‑4) [1]. The ~0.8–1.0 log-unit increase reflects the additional six methylene/methyl equivalents from the 2,3-isopropyl substituents, which substantially raises lipophilicity. This differentiation is relevant for formulations where partitioning into non-polar media or reduced water solubility is desired—for example, in non-aqueous catalyst preparation or plasticizer compatibility with hydrophobic polymer matrices.

LogP Hydrophobicity Partition coefficient Solubility

Polymerization Activity of Structurally Analogous Diethyl 2,3-Diisopropylsuccinate vs. meso-Diastereomer as Internal Donor Benchmark

In a direct head-to-head study, the rac-diastereomer of diethyl 2,3-diisopropylsuccinate (DEDIPS) delivered a polymerization activity of 58.1 kg PP·(g cat·h)⁻¹ when used as internal donor in a TiCl₄/donor/MgCl₂ Ziegler–Natta catalyst, compared with significantly lower activity for the meso-diastereomer under identical conditions [1]. The resulting polypropylene produced with rac-DEDIPS exhibited an isotacticity of 96.93% and a broader molecular weight distribution (Mw/Mn = 11.8) [1]. For the target compound (diisobutyl ester analog), the diastereomeric ratio is predicted to exert a similarly decisive influence on catalyst performance because the ester alkyl group (isobutyl vs. ethyl) primarily modulates solubility and anchoring kinetics rather than the electronic donor strength conferred by the 2,3-isopropyl stereochemistry.

Ziegler–Natta catalysis Polymerization activity Internal donor Propylene polymerization

Isotactic Index (Stereoselectivity) Delivered by 2,3-Diisopropylsuccinate-Based Internal Donors vs. Phthalate and Fluorene Donors

In a comparative study of internal donors for Ti–Mg Ziegler–Natta catalysts, diethyl 2,3-diisopropylsuccinate enabled synthesis of polypropylene with isotacticity >96% [1]. This value is comparable to or exceeds that achieved with dibutyl phthalate and diisobutyl phthalate under parallel conditions [1]. The molecular weight distribution breadth (Mw/Mn = 3.3–6.3) was also tunable via donor selection. Importantly, the 2,3-diisopropylsuccinate scaffold is a non-phthalate electron donor, which is a significant regulatory advantage given the increasing restrictions on phthalate-based internal donors in catalyst formulations for food-contact and medical-grade polypropylene [2].

Isotacticity Stereoselectivity Polypropylene Internal donor comparison

Molecular Weight and Structural Bulk as Determinants of Diffusivity and Extraction Resistance in Polymer Matrices

The target compound has a molecular weight of 314.46 g·mol⁻¹, which is 36.5% higher than diisobutyl succinate (230.30 g·mol⁻¹) and 55.5% higher than diisopropyl succinate (202.25 g·mol⁻¹) [1]. In the context of plasticizer theory, molecular weight is inversely correlated with diffusion coefficient in polymer matrices; higher-MW plasticizers exhibit slower migration and extraction rates [2]. Additionally, the 2,3-isopropyl substituents increase steric bulk, which further retards diffusion relative to linear-chain or unsubstituted succinates of comparable molecular weight.

Molecular weight Diffusivity Extraction resistance Plasticizer permanence

Best Research and Industrial Application Scenarios for Butanedioic acid, 2,3-bis(1-methylethyl)-, bis(2-methylpropyl) ester (CAS 303067‑90‑5)


Non-Phthalate Internal Electron Donor for Next-Generation Ziegler–Natta Polypropylene Catalysts

The compound serves as a precursor or direct internal donor in Ti–Mg supported Ziegler–Natta catalysts for propylene polymerization, where its 2,3-diisopropylsuccinate scaffold delivers isotacticity exceeding 96%—competitive with dibutyl and diisobutyl phthalate donors—while avoiding the regulatory liabilities of phthalates [1]. The isobutyl ester groups enhance solubility in hydrocarbon solvents used in catalyst preparation. Procurement of the rac-enriched diastereomer is critical, as the rac form (analogous to 85–91% rac-DIBS reported for diethyl 2,3-diisobutylsuccinate catalysts) is the active stereoregulating species [2].

High-Molecular-Weight, Low-Volatility Succinate Plasticizer for Durable and High-Temperature Polymer Formulations

With a boiling point approximately 45 °C higher than diisobutyl succinate and a molecular weight 36.5% greater , the compound is a candidate plasticizer for PVC, cellulose acetate, and acrylic resins in applications requiring low plasticizer volatilization, reduced migration, and thermal endurance—such as automotive interior components, high-temperature cable insulation, and durable building products. Its elevated LogP (~3.93) indicates strong compatibility with hydrophobic polymer matrices .

Specialty Solvent or Carrier Fluid for High-Temperature and Non-Aqueous Reaction Media

The combination of high boiling point (~297 °C), moderate flash point (~136 °C), and high LogP (3.93) makes the compound suitable as a specialty high-boiling solvent or heat-transfer fluid for reactions requiring temperatures in the 200–280 °C range where conventional succinate esters (e.g., diisobutyl succinate, bp 252.6 °C) would evaporate. Its low water solubility is advantageous for water-sensitive chemistries.

Reference Standard and Intermediate in 2,3-Dialkylsuccinate Structure–Activity Relationship (SAR) Studies

As the diisobutyl member of the 2,3-diisopropylsuccinate ester series, this compound enables systematic SAR studies comparing ethyl, isopropyl, butyl, and isobutyl ester analogs as internal donors [3]. Researchers can use it to decouple the effects of ester alkyl chain length/branching from the 2,3-substituent stereochemistry on catalyst activity, stereoselectivity, and hydrogen response. Commercial availability at ≥98% purity from Macklin (catalog D768922) supports reproducible experimental workflows.

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